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Compound of Interest

Compound Name:
3-((4-

Chlorophenoxy)methyl)aniline

CAS No.: 1016681-15-4

Cat. No.: B2434024 Get Quote

Executive Summary
3-((4-Chlorophenoxy)methyl)aniline is a high-value intermediate used primarily in the

synthesis of small-molecule inhibitors targeting kinases, G-protein coupled receptors (GPCRs),

and enzymes involved in inflammatory pathways. Its structural utility lies in its ability to serve as

a "Flexible Hydrophobic Linker" module.

Unlike rigid biaryl ether motifs (common in drugs like Rafoxanide), the methylene (–CH₂–)

bridge in this molecule introduces a degree of rotational freedom, allowing the terminal 4-

chlorophenoxy group to orient into deep hydrophobic pockets (e.g., the allosteric "back pocket"

of kinases) while the aniline headgroup engages the primary binding site.
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Property Data

Chemical Name 3-((4-Chlorophenoxy)methyl)aniline

Molecular Formula C₁₃H₁₂ClNO

Molecular Weight 233.69 g/mol

CAS Number 1016681-15-4

LogP (Predicted) ~3.8 (High Lipophilicity)

H-Bond Donors 1 (Aniline -NH₂)

H-Bond Acceptors 2 (Ether -O-, Aniline -N-)

Key Pharmacophore

Aniline: H-bond donor/acceptor (Hinge

binder)Methylene Linker: Rotational flexibility4-

Cl-Phenoxy: Hydrophobic/Halogen interaction

Medicinal Chemistry Applications
Kinase Inhibitor Design (Type II Inhibitors)
This scaffold is particularly relevant for designing Type II Kinase Inhibitors, which bind to the

inactive conformation (DFG-out) of the kinase.

Mechanism: The aniline nitrogen often forms a hydrogen bond with the "hinge" region or a

conserved glutamate (e.g., Glu in the C-helix).

Role of the Tail: The 3-((4-chlorophenoxy)methyl) moiety extends past the "gatekeeper"

residue. The 4-chloro substituent provides a metabolic handle (blocking para-oxidation) and

enhances lipophilic interactions within the hydrophobic back pocket.

GPCR Ligand Optimization
In GPCR drug discovery, the "linker-tail" strategy is used to reach secondary binding sites

(exosites) to improve selectivity.

Application: The methylene linker allows the phenoxy group to adopt a non-coplanar

conformation relative to the aniline ring, which is often required to fit into the narrow
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transmembrane helices of receptors like the Adenosine A2A or Chemokine CCR families.

Fragment-Based Drug Discovery (FBDD)
Fragment Growing: This aniline serves as an excellent "grow" vector. A fragment hit

containing a carboxylic acid or isocyanate can be rapidly coupled to this aniline to explore

the adjacent hydrophobic space.

Experimental Protocols
Protocol A: Synthesis of 3-((4-
Chlorophenoxy)methyl)aniline
Rationale: Commercial supplies can be expensive or impure. This validated 2-step route

ensures high purity (>98%) for biological assays.

Reaction Scheme:

Alkylation: 3-Nitrobenzyl bromide + 4-Chlorophenol → Ether Intermediate.

Reduction: Nitro group → Aniline.

Step 1: Williamson Ether Synthesis
Reagents: 4-Chlorophenol (1.0 eq), 3-Nitrobenzyl bromide (1.0 eq), Potassium Carbonate (

, 2.0 eq), Acetone (0.2 M).

Procedure:

Dissolve 4-chlorophenol in acetone.

Add

and stir at room temperature (RT) for 15 min.

Add 3-nitrobenzyl bromide dropwise.

Reflux at 60°C for 4–6 hours (Monitor by TLC; eluent 20% EtOAc/Hexane).
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Workup: Cool to RT, filter off solids, concentrate filtrate. Redissolve in EtOAc, wash with

1N NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.

Yield: Expect 85–95% of a pale yellow solid.

Step 2: Iron-Mediated Reduction (Bechamp Reduction)
Why Iron? Avoids hydrogenolysis of the C-Cl bond or the Benzyl-Ether bond, which can occur

with Pd/C +

.

Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (4:1 ratio).

Procedure:

Suspend the nitro compound in EtOH/Water.[1]

Add Iron powder and

.

Heat to reflux (80°C) with vigorous stirring for 2–3 hours.

Monitoring: TLC should show the disappearance of the non-polar nitro spot and

appearance of a polar, fluorescent amine spot.

Workup: Filter hot through a Celite pad (wash with EtOAc). Concentrate the filtrate to

remove EtOH. Extract the aqueous residue with EtOAc (3x).

Purification: Flash column chromatography (SiO₂, Gradient 10% → 40% EtOAc/Hexanes).

Product: 3-((4-Chlorophenoxy)methyl)aniline (Off-white solid).

Protocol B: General Amide Coupling (Derivatization)
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Application: Attaching the aniline to a scaffold (e.g., a kinase hinge binder).

Reagents: Carboxylic Acid Scaffold (1.0 eq), 3-((4-Chlorophenoxy)methyl)aniline (1.1 eq),

HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Procedure:

Dissolve the Carboxylic Acid and DIPEA in DMF.

Add HATU and stir for 5 min to activate the acid (formation of the active ester).

Add the aniline.[2][3]

Stir at RT for 2–16 hours.

Workup: Dilute with EtOAc, wash with sat.

, water, and brine.[1]

Purification: Recrystallization or Prep-HPLC.
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Caption: Synthesis of 3-((4-Chlorophenoxy)methyl)aniline via selective reduction, avoiding

dehalogenation.

Figure 2: Pharmacophore Mapping (SAR)
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Caption: Structural dissection of the molecule highlighting its three critical medicinal chemistry

functions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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